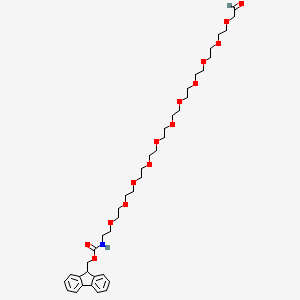
Fmoc-N-amido-PEG11-CH2-aldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-N-amido-PEG11-CH2-aldehyde is a polyethylene glycol (PEG) reagent that contains an aldehyde group and an Fmoc-protected amine. This compound is widely used in various scientific research fields due to its unique chemical properties, including its ability to increase solubility in aqueous media and its reactivity towards hydrazides and aminooxy groups .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-amido-PEG11-CH2-aldehyde typically involves the following steps:
Fmoc Protection: The amine group is protected with the Fmoc (fluorenylmethyloxycarbonyl) group under basic conditions.
PEGylation: The PEG chain is introduced to the protected amine.
Aldehyde Introduction: The terminal aldehyde group is introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes .
化学反応の分析
Types of Reactions
Fmoc-N-amido-PEG11-CH2-aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The aldehyde group can react with hydrazides and aminooxy groups to form hydrazones and oximes, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reactions with hydrazides and aminooxy groups typically occur under mild acidic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Hydrazones and oximes
科学的研究の応用
Fmoc-N-amido-PEG11-CH2-aldehyde is used in various scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the labeling and crosslinking of biomolecules.
Medicine: Utilized in drug delivery systems to improve solubility and stability.
Industry: Applied in the development of advanced materials and nanotechnology
作用機序
The mechanism of action of Fmoc-N-amido-PEG11-CH2-aldehyde involves its reactivity towards specific functional groups. The aldehyde group reacts with hydrazides and aminooxy groups to form stable linkages, which are crucial in labeling and crosslinking applications. The Fmoc-protected amine can be deprotected under basic conditions, allowing further conjugation with other molecules .
類似化合物との比較
Similar Compounds
Fmoc-N-amido-PEG2-acid: Contains a shorter PEG chain and an acid group instead of an aldehyde.
Fmoc-N-amido-PEG4-amine: Contains a shorter PEG chain and an amine group instead of an aldehyde.
Uniqueness
Fmoc-N-amido-PEG11-CH2-aldehyde is unique due to its longer PEG chain, which enhances solubility in aqueous media, and its aldehyde group, which provides versatile reactivity for various applications .
特性
分子式 |
C39H59NO14 |
|---|---|
分子量 |
765.9 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C39H59NO14/c41-10-12-44-14-16-46-18-20-48-22-24-50-26-28-52-30-32-53-31-29-51-27-25-49-23-21-47-19-17-45-15-13-43-11-9-40-39(42)54-33-38-36-7-3-1-5-34(36)35-6-2-4-8-37(35)38/h1-8,10,38H,9,11-33H2,(H,40,42) |
InChIキー |
HTZSUMCTSJFHDA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




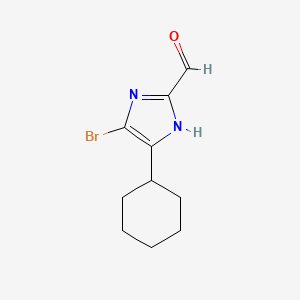
![4-[(Oxan-2-yl)oxy]non-2-enal](/img/structure/B13713840.png)
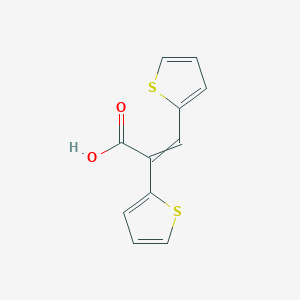
![5-Bromo-1-(cyclohexylmethyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B13713862.png)
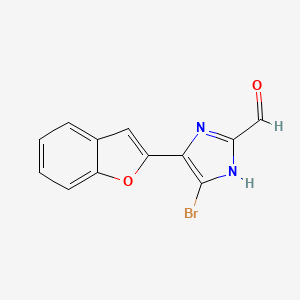
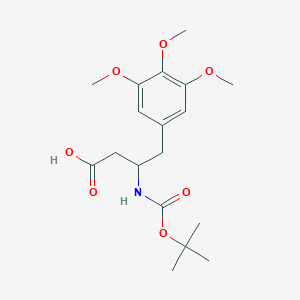
![Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate](/img/structure/B13713873.png)
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713881.png)
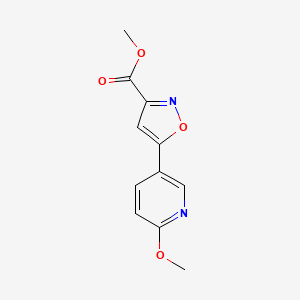
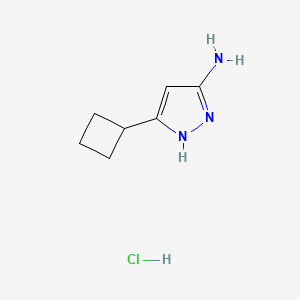
![N-[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B13713913.png)

